6H-Furo[2,3-f]isoindole
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Overview
Description
6H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Furo[2,3-f]isoindole typically involves the cyclization of appropriate precursors. One common method includes the use of pyrrole ring closure reactions. For instance, multicomponent reactions, [3+2] cycloaddition of azomethine ylides, and münchnones, as well as transition metal-catalyzed C–H activation reactions, have been employed to synthesize isoindole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. Techniques such as Rhodium-catalyzed intramolecular condensation and Ni(II)-catalyzed deesterification are promising for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Scientific Research Applications
6H-Furo[2,3-f]isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its stable ring structure.
Mechanism of Action
The mechanism of action of 6H-Furo[2,3-f]isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolo[3,4-f]isoindole: This compound features a similar fused ring system but with a pyrrole ring instead of a furan ring.
Isoindole: This compound is an isomer of indole and features a benzene ring fused with a pyrrole ring.
Uniqueness: 6H-Furo[2,3-f]isoindole is unique due to the presence of both a furan and an isoindole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
23628-74-2 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6H-furo[3,2-f]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1-6,11H |
InChI Key |
PSEBTXFRSGUBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=CNC=C3C=C21 |
Origin of Product |
United States |
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